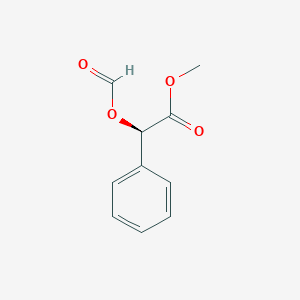
(R)-Methyl 2-(formyloxy)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(formyloxy)-2-phenylacetate is an organic compound with the molecular formula C10H10O4. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(formyloxy)-2-phenylacetate typically involves the esterification of ®-2-(formyloxy)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(formyloxy)-2-phenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(formyloxy)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: ®-2-(formyloxy)-2-phenylacetic acid.
Reduction: ®-2-(formyloxy)-2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-(formyloxy)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(formyloxy)-2-phenylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that hydrolyze ester bonds. The hydrolysis of the ester bond releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(formyloxy)-2-phenylacetic acid
- ®-2-(formyloxy)-2-phenylethanol
- ®-Methyl 2-(hydroxy)-2-phenylacetate
Uniqueness
®-Methyl 2-(formyloxy)-2-phenylacetate is unique due to its specific chiral configuration and the presence of both ester and formyloxy functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl (2R)-2-formyloxy-2-phenylacetate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)9(14-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3/t9-/m1/s1 |
InChI Key |
HTIHAUVAGVTDLX-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)OC=O |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















